molecular formula C9H14N2O2 B2656543 tert-butyl (2R)-2-cyanoazetidine-1-carboxylate CAS No. 1932159-94-8

tert-butyl (2R)-2-cyanoazetidine-1-carboxylate

Cat. No. B2656543
CAS RN: 1932159-94-8
M. Wt: 182.223
InChI Key: WUFVFANOTQZHBP-SSDOTTSWSA-N
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Description

The tert-butyl group is a very common moiety in organic chemistry. It’s a branched alkyl group derived from butane and has the formula -C(CH3)3. It’s often used in chemical transformations due to its unique reactivity pattern .


Molecular Structure Analysis

The molecular structure of a compound with a tert-butyl group would typically show the bulky, branched nature of this group. This can influence the compound’s reactivity and physical properties .


Chemical Reactions Analysis

The tert-butyl group is known for its unique reactivity pattern. It’s often used in chemical transformations, and its presence can significantly influence the course of a reaction .


Physical And Chemical Properties Analysis

Compounds with a tert-butyl group often have specific physical and chemical properties due to the bulky nature of this group. For example, tert-butyl alcohol is a colorless solid that is miscible with water, ethanol, and diethyl ether .

Scientific Research Applications

Organic Synthesis and Chemical Transformations

Research has shown that tert-butyl (2R)-2-cyanoazetidine-1-carboxylate and its derivatives are valuable in organic synthesis, particularly in cycloaddition reactions and the synthesis of functionalized amino acid derivatives. For example, Yadav and Sriramurthy (2005) demonstrated that silylmethyl-substituted aziridine and the corresponding azetidine reacted efficiently with nitriles and carbonyl substrates to generate imidazoline, oxazolidine, and tetrahydropyrimidine products, showcasing the versatility of these compounds in organic transformations Yadav & Sriramurthy, 2005. Furthermore, Meyers et al. (2009) described efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound useful for further selective derivation on the azetidine and cyclobutane rings, providing a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems Meyers et al., 2009.

Pharmacological Applications

In pharmacology, derivatives of this compound have been investigated for their potential as anticancer agents. Kumar et al. (2009) synthesized a series of functionalized amino acid derivatives and evaluated them for their in vitro cytotoxicity against human cancer cell lines, identifying compounds with promising cytotoxicity in ovarian and oral cancers Kumar et al., 2009. This highlights the compound's utility in designing new anticancer agents.

Materials Science and Environmental Applications

Additionally, this compound derivatives have found applications in materials science and environmental sustainability. Lan and Liao (2011) achieved the metabolic engineering of cyanobacteria for 1-butanol production from carbon dioxide using a pathway that includes modifications relevant to tert-butyl derivatives, representing a novel autotrophic production method of 1-butanol directly from CO2, addressing energy and environmental challenges Lan & Liao, 2011.

Mechanism of Action

The mechanism of action of a compound with a tert-butyl group would depend on the specific compound and its application. For example, in drug molecules, the tert-butyl group might interact with biological targets in a specific way .

Safety and Hazards

Safety and hazards would depend on the specific compound. For example, tert-butyl alcohol is classified as a flammable liquid and vapor. It’s harmful if inhaled and may cause respiratory irritation .

Future Directions

The tert-butyl group continues to be of interest in various fields, including synthetic chemistry and drug discovery. Its unique reactivity pattern and influence on the properties of compounds make it a valuable tool in these areas .

properties

IUPAC Name

tert-butyl (2R)-2-cyanoazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-9(2,3)13-8(12)11-5-4-7(11)6-10/h7H,4-5H2,1-3H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFVFANOTQZHBP-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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